Para-chloroisobutyryl fentanyl hydrochloride
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Overview
Description
Para-chloroisobutyryl fentanyl hydrochloride is a synthetic opioid analgesic that is an analog of fentanyl. It is categorized as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use . This compound is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of para-chloroisobutyryl fentanyl hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of 4-anilidopiperidine: This is achieved by reacting aniline with 4-piperidone in the presence of a reducing agent such as sodium triacetoxyborohydride.
Acylation: The 4-anilidopiperidine intermediate is then acylated with para-chloroisobutyryl chloride to form para-chloroisobutyryl fentanyl.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods typically involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Para-chloroisobutyryl fentanyl hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring or the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group in the isobutyryl moiety.
Substitution: Halogen substitution reactions can occur at the para position of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxide derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
Para-chloroisobutyryl fentanyl hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference material for analytical methods such as mass spectrometry and chromatography.
Biology: Researchers study its interactions with opioid receptors to understand its pharmacological effects.
Industry: It is used in forensic toxicology to develop detection methods for fentanyl analogs.
Mechanism of Action
Para-chloroisobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like noradrenaline, leading to analgesia, sedation, and euphoria . The compound’s high affinity for these receptors makes it highly potent and potentially dangerous .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, widely used in clinical settings for pain management.
Acetylfentanyl: Another potent fentanyl analog with similar effects.
Butyrfentanyl: Known for its high potency and risk of overdose.
Furanylfentanyl: A designer drug with similar pharmacological properties.
Uniqueness
Para-chloroisobutyryl fentanyl hydrochloride is unique due to the presence of the para-chloro group, which enhances its lipophilicity and potency compared to other fentanyl analogs . This structural modification also affects its metabolic stability and interaction with opioid receptors .
Properties
CAS No. |
2306827-85-8 |
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Molecular Formula |
C23H30Cl2N2O |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H29ClN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H |
InChI Key |
DJAQUBWSLSAESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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